1-(6-Ethoxypyrimidin-4-yl)piperidine-3-carboxylic acid
Overview
Description
1-(6-Ethoxypyrimidin-4-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a piperidine ring substituted with a carboxylic acid group and an ethoxypyrimidine moiety
Mechanism of Action
Target of Action
The primary target of 1-(6-Ethoxypyrimidin-4-yl)piperidine-3-carboxylic acid is the GABA (γ-aminobutyric acid) transporter . This transporter plays a crucial role in the reuptake of GABA, the main inhibitory neurotransmitter in the brain. By targeting this transporter, the compound can influence the concentration of GABA in the synaptic cleft and thus modulate neuronal excitability .
Mode of Action
This compound acts as an inhibitor of GABA uptake . By inhibiting the reuptake of GABA, it increases the availability of GABA in the synaptic cleft. This leads to an enhanced inhibitory effect on neuronal activity, as GABA is known to decrease neuronal excitability .
Biochemical Pathways
The compound’s action on the GABA transporter affects the GABAergic system , a major neurotransmitter system in the brain. GABA is involved in a variety of physiological functions, including the regulation of neuronal excitability and muscle tone . By increasing the availability of GABA, the compound can influence these functions.
Pharmacokinetics
The compound’s ability to inhibit gaba uptake suggests that it can cross the blood-brain barrier, a critical factor for bioavailability in the central nervous system .
Result of Action
The inhibition of GABA uptake by this compound leads to an increase in GABA concentrations in the synaptic cleft. This results in enhanced GABAergic inhibition, which can decrease neuronal excitability and potentially exert anticonvulsant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Ethoxypyrimidin-4-yl)piperidine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-ethoxypyrimidine with piperidine-3-carboxylic acid under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Ethoxypyrimidin-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
1-(6-Ethoxypyrimidin-4-yl)piperidine-3-carboxylic acid has several scientific research applications, including:
Comparison with Similar Compounds
- 1-(2-Aminoethyl)piperidine-3-carboxylic acid
- Ethyl piperidine-3-carboxylate
- Pyrrolidine derivatives
Comparison: 1-(6-Ethoxypyrimidin-4-yl)piperidine-3-carboxylic acid is unique due to the presence of the ethoxypyrimidine moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable scaffold for the development of specialized bioactive molecules .
Properties
IUPAC Name |
1-(6-ethoxypyrimidin-4-yl)piperidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-2-18-11-6-10(13-8-14-11)15-5-3-4-9(7-15)12(16)17/h6,8-9H,2-5,7H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVISBZMPQWVVOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCCC(C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701199891 | |
Record name | 3-Piperidinecarboxylic acid, 1-(6-ethoxy-4-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701199891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353984-32-3 | |
Record name | 3-Piperidinecarboxylic acid, 1-(6-ethoxy-4-pyrimidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353984-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Piperidinecarboxylic acid, 1-(6-ethoxy-4-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701199891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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